Product packaging for H-Dmt-Tic-Gly-NH-Ph(Cat. No.:)

H-Dmt-Tic-Gly-NH-Ph

Cat. No.: B10849141
M. Wt: 500.6 g/mol
InChI Key: JQERUKPESNWSQA-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Dmt-Tic-Gly-NH-Ph is a synthetic pseudopeptide incorporating the potent Dmt-Tic opioid pharmacophore, which represents the minimal sequence for selective interaction with δ opioid receptors . This compound is characterized as a bifunctional opioid ligand with a mixed μ-agonist/δ-agonist profile . Its mechanism of action involves simultaneous activation of both μ (MOP) and δ (DOP) opioid receptors, a strategy explored to develop new classes of analgesics with a potentially lower propensity to induce tolerance and physical dependence compared to classical μ-opioid agonists like morphine . In research settings, this compound serves as a critical tool compound for investigating the complex interplay between opioid receptor subtypes. Studies on ligands with mixed μ-agonist/δ-agonist activity suggest their potential in pain management research with reduced side effects . Beyond analgesia, δ-opioid receptor agonists are known to produce diverse pharmacological effects in rodent models, including antidepressant and neuroprotective activities , making this compound valuable for research in neurobiology and psychiatry . The presence of the Dmt-Tic pharmacophore confers high receptor affinity and stability, making it a versatile lead structure for further design of peptidomimetic opioids . Researchers utilize this compound to probe opioid receptor dimerization, signal transduction pathways, and for the development of novel therapeutic paradigms for chronic pain, neurological disorders, and other conditions. This product is intended for research purposes only in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N4O4 B10849141 H-Dmt-Tic-Gly-NH-Ph

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26-/m0/s1

InChI Key

JQERUKPESNWSQA-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of H Dmt Tic Gly Nh Ph and Its Analogues

General Principles of Peptidomimetic Synthesis for Opioid Ligands

The synthesis of peptidomimetics like H-Dmt-Tic-Gly-NH-Ph draws from the well-established principles of peptide chemistry, primarily solution-phase and solid-phase peptide synthesis (SPPS), while incorporating modifications to enhance stability and bioavailability.

Solution-Phase Synthesis: This classical approach involves the stepwise coupling of amino acid derivatives in a homogenous solution. Key steps include the protection of reactive functional groups (α-amino and side-chain groups), activation of the C-terminal carboxylic acid of the N-protected amino acid, coupling with the free amino group of the next amino acid, and subsequent deprotection of the N-terminus to allow for the next coupling cycle. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) for the α-amino group, which are removed by acid and base, respectively. wikipedia.org Coupling reagents are crucial for facilitating amide bond formation, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble carbodiimide (B86325) (WSC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), being widely employed. nih.gov

Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS has become the dominant method for peptide and peptidomimetic synthesis due to its efficiency and potential for automation. wikipedia.orgreddit.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by a repetitive cycle of deprotection, washing, coupling of the next protected amino acid, and washing. reddit.com This method simplifies the purification process as excess reagents and byproducts are washed away at each step. reddit.com The choice of resin is critical and depends on the desired C-terminal functionality; for instance, resins are available to yield a C-terminal carboxylic acid or amide upon cleavage. wikipedia.org The two main SPPS strategies are the Boc/benzyl and Fmoc/tert-butyl approaches, differing in their N-terminal and side-chain protecting groups and the conditions required for their removal. wikipedia.org

Specific Synthetic Routes for the this compound Core Structure

The synthesis of the tripeptide anilide this compound can be effectively achieved through a stepwise solution-phase approach. This method allows for the careful construction of the molecule and purification of intermediates at each stage. Based on synthetic strategies for similar Dmt-Tic analogues, a likely synthetic route is outlined below. nih.govnih.gov

The synthesis would commence with the coupling of Boc-protected glycine (B1666218) (Boc-Gly-OH) with aniline. This reaction is typically mediated by a coupling agent such as water-soluble carbodiimide (WSC) in the presence of 1-hydroxybenzotriazole (HOBt) to form the intermediate Boc-Gly-NH-Ph. Following purification, the Boc protecting group is removed using an acid, commonly trifluoroacetic acid (TFA), to yield H-Gly-NH-Ph.

The next step involves the coupling of this intermediate with Boc-protected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) using the same coupling reagents (WSC/HOBt) to afford the dipeptide analogue Boc-Tic-Gly-NH-Ph. After purification, the Boc group is again removed with TFA.

Finally, the resulting H-Tic-Gly-NH-Ph is coupled with Boc-protected 2',6'-dimethyl-L-tyrosine (Boc-Dmt-OH) under similar conditions to yield the fully protected tripeptide Boc-Dmt-Tic-Gly-NH-Ph. The last step is the removal of the N-terminal Boc group with TFA to give the final product, this compound, which can then be purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).

An alternative approach could involve solid-phase synthesis, where glycine is first attached to a suitable resin. The peptide chain would then be elongated by the sequential addition of Fmoc-Tic-OH and Boc-Dmt-OH. The final step would involve cleavage of the peptide from the resin and concomitant amidation with aniline, although direct synthesis of C-terminal anilides on solid support can be more complex than standard acid or amide generation.

Strategies for C-Terminal and Internal Residue Derivatization in Dmt-Tic Peptidomimetics

Modification of the core Dmt-Tic structure is a key strategy for modulating the pharmacological profile of these peptidomimetics, influencing their receptor affinity, selectivity, and agonist/antagonist properties.

C-Terminal Derivatization: The C-terminus of Dmt-Tic peptidomimetics is a common site for modification. Replacing the phenyl group in this compound with other aromatic or heteroaromatic moieties can significantly impact activity. For instance, analogues containing a 1H-benzimidazole-2-yl (Bid) group have been synthesized and shown to affect receptor affinity and selectivity. nih.gov The introduction of a lysine (B10760008) residue at the C-terminus, as in H-Dmt-Tic-Lys derivatives, has been shown to produce a wide range of pharmacological activities, from δ-antagonism to μ-agonism and even μ-antagonism, depending on further modifications to the lysine side chain. nih.gov

Internal Residue Derivatization: The internal glycine residue also presents opportunities for modification to alter the peptidomimetic's properties. One strategy is the substitution of glycine with other natural or unnatural amino acids to introduce different side chains, thereby probing the steric and electronic requirements of the opioid receptor binding pocket. Another approach is the use of glycine bioisosteres. For example, aza-glycine, where the α-carbon is replaced by a nitrogen atom, can be incorporated into the peptide sequence. nih.gov This modification can induce conformational constraints and alter hydrogen bonding patterns, which may lead to enhanced activity or selectivity. nih.gov Other internal modifications can include post-translational type modifications such as phosphorylation on serine, threonine, or tyrosine residues if they were incorporated in place of glycine, or carbamidomethylation of cysteine residues. sigmaaldrich.com The introduction of spacers, such as polyethylene (B3416737) glycol (PEG), can also be considered an internal modification to create distance between different pharmacophoric elements within a more complex analogue. sigmaaldrich.com

Below is a table summarizing some of the key modifications and their general effects on Dmt-Tic peptidomimetics.

Modification SiteType of ModificationExampleGeneral Effect on Pharmacological Profile
N-Terminus N,N-dimethylationN,N-dimethyl-Dmt-Tic-NH-CH(R)-R'Decreased μ-opioid receptor affinity, conversion from δ-agonism to potent δ-antagonism. nih.gov
Internal Residue Aza-amino acid substitutionReplacement of an amino acid with aza-glycineInduces conformational restrictions and modifies hydrogen bonding, potentially enhancing activity and selectivity. nih.gov
C-Terminus Aromatic group variationReplacement of phenyl with 1H-benzimidazole-2-yl (Bid)Alters μ-opioid receptor affinity and overall selectivity. nih.gov
C-Terminus Introduction of a charged residueAddition of LysineCan produce a wide range of activities including δ-antagonism, μ-agonism, or μ-antagonism. nih.gov

Opioid Receptor Interaction Profile of H Dmt Tic Gly Nh Ph

Mu (μ)-Opioid Receptor Binding Affinity Characterization

H-Dmt-Tic-Gly-NH-Ph demonstrates notable binding affinity for the mu (μ)-opioid receptor. Studies indicate a Ki value of approximately 0.16 nM for this compound at the μ-opioid receptor oup.com. This high affinity suggests a strong interaction with the μ-opioid receptor binding site, a characteristic shared by many potent opioid analgesics. The presence of the phenylamide (NH-Ph) moiety at the C-terminus is understood to contribute to this affinity for the μ-opioid receptor acs.org.

Delta (δ)-Opioid Receptor Binding Affinity Characterization

The compound also exhibits significant binding affinity for the delta (δ)-opioid receptor. Research reports a Ki value of approximately 0.04 nM for this compound at the δ-opioid receptor oup.com. This high affinity, coupled with its μ-opioid receptor affinity, positions it as a potentially dual-acting ligand. Related compounds incorporating the Dmt-Tic pharmacophore with a phenylamide C-terminus have also shown subnanomolar affinity for δ-opioid receptors, with values around 0.17 nM reported for a similar structural class acs.org.

Kappa (κ)-Opioid Receptor Binding Affinity and Selectivity

Specific binding affinity data for this compound at the kappa (κ)-opioid receptor are not extensively detailed in the provided literature. However, related Dmt-Tic compounds often show negligible interaction with kappa receptors ucy.ac.cymdpi.com. This general trend suggests that this compound may exhibit a degree of selectivity towards μ and δ opioid receptors over the κ-opioid receptor, though direct experimental validation for this specific compound is limited in the available data.

Functional Agonism and Antagonism at Opioid Receptors

Beyond binding affinity, the functional activity of this compound at opioid receptors defines its pharmacological role.

Mu-Opioid Receptor Agonist Efficacy

This compound functions as a potent agonist at the μ-opioid receptor oup.comnih.gov. Its efficacy is characterized by a pEC50 value of 8.59, indicating a strong ability to activate the μ-opioid receptor signaling pathway oup.com.

Delta-Opioid Receptor Agonist Efficacy

Similarly, the compound demonstrates potent agonist activity at the δ-opioid receptor, with a reported pEC50 value of 8.52 oup.comnih.gov. This dual agonist profile at both μ and δ opioid receptors distinguishes it from many other Dmt-Tic analogs that may exhibit antagonist or mixed agonist/antagonist properties.

Comparative Analysis of Agonist/Antagonist Profiles with Related Dmt-Tic Compounds

The pharmacological profile of this compound as a dual μ-agonist/δ-agonist is a key feature when compared to other Dmt-Tic derivatives. For instance, a minor structural modification, such as extending the spacer by a single methylene (B1212753) group to form H-Dmt-Tic-Gly-NH-CH2-Ph, converts the profile to a μ-agonist/δ-antagonist oup.comnih.gov. This highlights the sensitivity of the Dmt-Tic scaffold to subtle structural changes, influencing the balance between agonism and antagonism at different opioid receptor subtypes.

Furthermore, the substitution of the glycine (B1666218) residue in this compound with aspartic acid has been shown to yield δ-antagonists researchgate.net. Similarly, replacing glycine with lysine (B10760008) (or its acetylated/protected forms) transforms the compound into a dual μ-/δ-receptor-mediated antagonist nih.govnih.gov. These comparisons underscore the critical role of specific amino acid residues and terminal modifications in dictating the functional outcome of Dmt-Tic-based opioid ligands.

Structure Activity Relationship Sar Studies on H Dmt Tic Gly Nh Ph

Influence of Glycine (B1666218) Residue Modifications on Receptor Binding and Functional Activity

The glycine residue at position 3 of H-Dmt-Tic-Gly-NH-Ph has proven to be a critical determinant of its pharmacological profile. Modifications at this position, including stereochemical changes and amino acid substitutions, have profound effects on how the ligand interacts with opioid receptors.

Stereochemical and Conformational Impact of Glycine Substitutions (e.g., L-Asp, D-Asp)

The substitution of the achiral glycine with chiral amino acids such as L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp) introduces specific stereochemical and conformational constraints that dramatically alter the compound's activity. Research has shown that replacing glycine with either L-Asp or D-Asp in this compound transforms the parent compound from a delta (δ)-opioid receptor agonist into a δ-opioid receptor antagonist. nih.govoup.com

This shift in functional activity is accompanied by changes in receptor binding affinity. While the introduction of an aspartic acid residue generally increases δ-selectivity by reducing affinity for the mu (μ)-opioid receptor, the stereochemistry of the aspartic acid (L vs. D) appears to be more critical for functional bioactivity than for receptor affinity itself. nih.govoup.com For instance, H-Dmt-Tic-L-Asp-NH-Ph and H-Dmt-Tic-D-Asp-NH-Ph both exhibit high affinity for the δ-receptor, but their antagonist profiles can differ. This suggests that the specific orientation of the aspartic acid side chain influences the conformational state of the peptide, favoring a receptor conformation associated with antagonism rather than agonism.

Table 1: Effect of Glycine Substitution with L-Asp and D-Asp on Opioid Receptor Affinity and Activity

Compound δ Ki (nM) μ Ki (nM) δ/μ Selectivity Functional Activity (δ)
This compound 0.04 0.16 0.25 Agonist
H-Dmt-Tic-L-Asp-NH-Ph 0.036 10.8 300 Antagonist
H-Dmt-Tic-D-Asp-NH-Ph 0.058 7.49 129 Antagonist

Data compiled from scientific literature. nih.govoup.com

Effects of Amino Acid Replacements at the Glycine Position

Beyond aspartic acid, the replacement of glycine with a variety of other amino acids has been explored to understand the impact of different side-chain properties, such as charge, size, and hydrophobicity. A systematic study involving 17 different amino acid substitutions at this position revealed that the physicochemical properties of the third residue significantly modify δ-opioid receptor selectivity and antagonism, primarily through altered interactions with the μ-opioid receptor. nih.gov

For example, substitution with lysine (B10760008) (Lys) has been shown to produce compounds with a range of pharmacological activities. nih.gov The introduction of a lysine residue can lead to compounds with potent and selective δ-antagonist activity or even μ-antagonist properties, depending on other modifications within the molecule. nih.gov Specifically, the substitution of glycine with lysine in this compound leads to a loss of δ-agonist activity. nih.gov The resulting compound, H-Dmt-Tic-Lys-NH-Ph, demonstrates high affinity for both μ and δ receptors. nih.gov

Role of the C-Terminal Phenyl Group and its Derivatives

The C-terminal phenylamide moiety of this compound is another critical component influencing its pharmacological properties. Modifications to this part of the molecule, including substitutions on the aromatic ring, variations in the spacer length between the Dmt-Tic core and the phenyl group, and methylation of the amide nitrogen, have been shown to significantly impact receptor affinity and functional activity.

Impact of Aromatic Ring Substitutions (e.g., para-chloro)

While extensive research has been conducted on other parts of the this compound molecule, specific studies detailing the effects of substitutions on the C-terminal phenyl ring, such as the introduction of a para-chloro group, are not extensively reported in the available scientific literature. However, based on general principles of medicinal chemistry and SAR studies of other opioid peptides, it can be postulated that such modifications would influence the electronic and hydrophobic properties of the C-terminal moiety. A para-chloro substitution would increase the lipophilicity and introduce an electron-withdrawing group, which could alter the binding interactions with the receptor, potentially affecting both affinity and efficacy. Further empirical studies are required to elucidate the precise impact of such substitutions.

Effects of Spacer Length Variation between Dmt-Tic and the Aromatic Moiety

The distance between the rigid Dmt-Tic pharmacophore and the C-terminal aromatic ring is a critical parameter that governs the pharmacological profile of these analogs. Even subtle changes in this spacer length can lead to dramatic shifts in activity, converting a compound from an agonist to an antagonist or altering its receptor selectivity.

A key example of this is the comparison between this compound and its analog H-Dmt-Tic-Gly-NH-CH2-Ph. The insertion of a single methylene (B1212753) group between the glycine residue and the phenylamide moiety in H-Dmt-Tic-Gly-NH-CH2-Ph results in a profound change in its pharmacological profile. oup.comnih.govmdpi.com While this compound is a potent μ/δ co-agonist, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits a mixed profile of very high μ-agonism and potent δ-antagonism. nih.govmdpi.com This demonstrates that the spatial orientation and distance of the C-terminal aromatic ring relative to the Dmt-Tic core are crucial for determining whether the compound will act as an agonist or antagonist at the δ-receptor. The increased flexibility and altered positioning of the phenyl group in the longer analog likely allows it to interact with a different sub-pocket of the receptor, leading to the observed switch in functional activity.

Table 2: Influence of Spacer Length on Functional Activity

Compound Spacer Functional Activity (μ) Functional Activity (δ)
This compound -NH- Agonist Agonist
H-Dmt-Tic-Gly-NH-CH2-Ph -NH-CH2- High Agonist Potent Antagonist

Data compiled from scientific literature. oup.comnih.govmdpi.com

Significance of Amide Nitrogen Methylation on Pharmacological Profile

Methylation of the amide nitrogen in the C-terminal phenylamide group is another modification that has been shown to have a significant impact on the pharmacological profile of this compound analogs. This modification eliminates a hydrogen bond donor and introduces a bulky methyl group, which can alter the conformational preferences of the C-terminus and its interactions with the receptor.

Studies have shown that N-methylation of the phenylamide nitrogen in this compound transforms the δ-agonist into a δ-antagonist. nih.govoup.com This is a similar outcome to that observed with the substitution of glycine with L- or D-aspartic acid, suggesting that both modifications induce a conformational change that is favorable for antagonism at the δ-receptor. The loss of the hydrogen bond capability and the steric hindrance introduced by the methyl group likely prevent the C-terminus from adopting a conformation required for receptor activation, instead promoting a binding mode that stabilizes an inactive state of the receptor.

Contributions of the Dmt-Tic Pharmacophore to Receptor Selectivity and Efficacy

The dipeptide pharmacophore consisting of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been instrumental in the development of potent and selective opioid receptor ligands. nih.gov This pharmacophore serves as a foundational template for designing opioid peptidomimetics with remarkable alterations in selectivity and activity. researchgate.net The combination of Dmt and Tic, particularly in the sequence H-Dmt-Tic-OH, results in an extraordinarily potent and selective delta (δ)-opioid receptor antagonist. nih.gov The introduction of this pharmacophore heralded a new phase in opioid research, leading to the creation of a family of potent δ-opioid receptor antagonists. nih.govunivie.ac.at

Subtle structural modifications to the C-terminal region of the Dmt-Tic pharmacophore can lead to a significant metamorphosis in pharmacological activity, converting δ-opioid receptor antagonists into δ-agonists. nih.gov Furthermore, the Dmt-Tic core has been incorporated into various opioid molecules to generate unique analogues with high receptor affinity and potent bioactivity. nih.govresearchgate.net The distance between the Dmt-Tic pharmacophore and a third aromatic residue in a peptide sequence has been identified as a critical factor in converting potent Dmt-Tic-based δ-opioid receptor antagonists into non-selective ligands with mixed µ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist profiles. mdpi.com For instance, the analogue this compound has been shown to exhibit nearly equivalent high δ-agonism and µ-agonism. acs.org

Structural Determinants of 2',6'-dimethyl-L-tyrosine (Dmt) for Receptor Interaction

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) in place of tyrosine in opioid peptides is a key strategy for enhancing receptor affinity and modulating activity. mdpi.comnih.gov The two methyl groups on the aromatic ring of Dmt are crucial for its potentiation of opioid activity. mdpi.com These methyl groups can form additional lipophilic contacts with the opioid receptor binding pocket, which may contribute to the observed increase in binding affinity. researchgate.net For example, in studies with [Dmt¹]DALDA, the Dmt moiety was identified as the driving force for its high potency and agonist activity at the µ-opioid receptor, with the methyl groups showing additional lipophilic interactions with specific amino acid residues of the receptor. mdpi.comresearchgate.net

The substitution of Tyr¹ with Dmt in various opioid peptides generally leads to a significant enhancement in opioid receptor binding affinity. nih.govfrontiersin.org This modification has been shown to increase the bioactivity, affinity, and selectivity of synthetic opioid peptides. researchgate.net The introduction of the 2',6'-dimethyl groups in Dmt also restricts the rotation around the Cβ-Cγ bond, which can conformationally constrain the peptide and favor a bioactive conformation. nih.gov However, the interchange of Dmt with other tyrosine analogues like 2',6'-difluoro-L-tyrosine (Dft) or tyrosine itself can lead to significant changes in pharmacological activity, highlighting the unique contribution of the dimethyl substitution. nih.govnih.gov For instance, while H-Dmt-Tic-Asp-Bid is a potent and selective δ-agonist, the corresponding H-Dft-Tic-Asp-Bid and H-Tyr-Tic-Asp*-Bid analogues are potent and selective δ-antagonists. nih.govnih.gov

AnalogueReceptor ActivityReference
H-Dmt-Tic-Asp-BidPotent and selective δ-agonist nih.gov
H-Dft-Tic-Asp-BidPotent and selective δ-antagonist nih.gov
H-Tyr-Tic-Asp*-BidPotent and selective δ-antagonist nih.gov

Furthermore, a change in the chirality of Dmt at the Cα position has been shown to curtail δ-receptor parameters, and replacement of its α-amino function with a methyl group leads to inactivity, underscoring the precise structural requirements for receptor interaction. nih.gov

Conformational Constraints and Importance of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analogue of phenylalanine. rsc.org Its rigid structure imposes significant conformational constraints on the peptide backbone, which can be advantageous in designing receptor-selective ligands. nih.gov The centrally located Tic residue in peptides like H-Tyr-Tic-Phe-OH restricts the conformational freedom of the N-terminal dipeptide segment. nih.gov This conformational rigidity is a key factor in the high receptor affinity and selectivity observed in Dmt-Tic containing peptides. researchgate.net

The Tic unit is a core structural element in several peptide-based drugs and biologically active compounds. rsc.org In the context of the Dmt-Tic pharmacophore, the Tic residue plays a crucial role in orienting the Dmt residue for optimal interaction with the δ-opioid receptor, leading to potent antagonism. researchgate.net Modifications to the Tic moiety, such as substitutions on its aromatic ring, can significantly impact receptor binding. For example, the incorporation of large hydrophobic groups at position 7 of the Tic ring in Dmt-Tic analogues does not greatly alter δ-opioid receptor binding affinities, whereas substitution at position 6 substantially diminishes their affinity. nih.gov This indicates that the steric and electronic properties of the Tic residue are critical for receptor recognition.

Tic Substitution PositionEffect on δ-Opioid Receptor AffinityReference
Position 7 (large hydrophobic groups)Not greatly altered nih.gov
Position 6Substantially diminished nih.gov

Stereochemistry of Tic Residue and its Pharmacological Implications

The stereochemistry of the Tic residue is a critical determinant of the pharmacological profile of Dmt-Tic analogues, particularly in distinguishing between agonist and antagonist activity at the δ-opioid receptor. nih.govfigshare.com The chirality of the second (Tic) and third amino acid residues in H-Dmt-Tic analogues is crucial for this functional switch. nih.govfigshare.com

For example, a molecular mechanics study of the highly δ-receptor-selective antagonist H-Tyr-Tic-Phe-OH (containing L-Tic) and the µ-receptor-selective agonist H-Tyr-D-Tic-Phe-NH₂ (containing D-Tic) revealed that the different stereochemistry of the Tic residue leads to distinct patterns of aromatic ring stacking. nih.gov Superimposition of the low-energy conformers of these two peptides showed that the Phe³ residues were located on opposite sides of the plane defined by the Tic residue. This spatial difference provides a structural explanation for their distinct activity profiles. nih.gov This demonstrates that the stereochemical configuration of the Tic residue directly influences the three-dimensional arrangement of the pharmacophoric groups, which in turn dictates the nature of the interaction with the opioid receptor and the resulting pharmacological response. nih.gov

In Vitro Pharmacological Characterization Methodologies for H Dmt Tic Gly Nh Ph and Analogues

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays typically involve incubating a known concentration of a radiolabeled ligand with receptor-containing preparations and measuring the displacement of the radioligand by the test compound.

Receptor Binding in Recombinant Opioid Receptor Expressing Cells (e.g., Chinese Hamster Ovary (CHO) cells)

To assess the interaction of H-Dmt-Tic-Gly-NH-Ph with specific opioid receptor subtypes, studies have utilized Chinese Hamster Ovary (CHO) cells engineered to express recombinant human mu (μ), delta (δ), and kappa (κ) opioid receptors acs.orgresearchgate.netnih.govunife.itresearchgate.netscribd.comresearchgate.netscience.gov. In these experiments, competitive binding assays are performed by incubating the cell membranes with a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. The data reveal high affinity of this compound for both the μ- and δ-opioid receptors oup.com. Specifically, binding affinities (Ki) have been reported in the subnanomolar range, with values approximately 0.16 nM for the μ-opioid receptor and 0.04 nM for the δ-opioid receptor oup.com. These findings indicate a potent interaction with these receptor targets.

Receptor Binding in Native Tissue Preparations (e.g., Rat Cerebrocortex, Rat Spinal Cord)

Complementary to studies using recombinant cell lines, the binding profile of this compound has also been evaluated using native tissue preparations. These typically involve synaptosomal membranes derived from rodent brain regions, such as rat cerebrocortex or rat spinal cord acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netoup.comnih.gov. Similar to the findings in recombinant systems, competitive binding assays using these native tissues confirm the high affinity of this compound for μ- and δ-opioid receptors acs.orgoup.comnih.gov. The affinity data obtained from these preparations are generally consistent with those observed in recombinant cell systems, reinforcing the compound's potent interaction with these receptor subtypes acs.orgnih.gov.

Functional Bioactivity Assays for Agonism and Antagonism

Functional bioassays are crucial for determining whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation by other ligands). These assays measure downstream signaling events triggered by receptor engagement.

[³⁵S]GTPγS Binding Assays for G-Protein Coupling Activation

The [³⁵S]GTPγS binding assay is a widely used method to assess the ability of opioid receptor ligands to stimulate G-protein coupling, a key signaling pathway for these receptors researchgate.netnih.govresearchgate.netresearchgate.netscience.govacs.org. By measuring the incorporation of radiolabeled [³⁵S]GTPγS into receptor-coupled G-proteins, the efficacy and potency of a compound as an agonist can be quantified. Studies have demonstrated that this compound exhibits potent agonistic activity at both the μ- and δ-opioid receptors. Specifically, it shows high delta-agonism with a pEC₅₀ value of 8.52 and comparable mu-agonism with a pEC₅₀ value of 8.59 acs.orgresearchgate.netnih.gov. This indicates that this compound acts as a dual agonist, effectively activating both receptor subtypes through G-protein signaling researchgate.netoup.comumich.eduresearchgate.netresearchgate.netnih.govresearchgate.netbiorxiv.org.

Isolated Tissue Bioassays: Guinea Pig Ileum (GPI)

The guinea pig ileum (GPI) assay is a classical ex vivo method for evaluating the activity of opioid receptor ligands, primarily reflecting μ-opioid receptor-mediated effects researchgate.netresearchgate.netoup.comumich.eduresearchgate.net. Contraction of the GPI smooth muscle is inhibited by μ-opioid receptor agonists. Research has shown that this compound elicits a potent μ-agonist response in this preparation researchgate.netresearchgate.netoup.comumich.eduresearchgate.net. This bioassay confirms the compound's ability to activate μ-opioid receptors, consistent with findings from G-protein coupling assays.

Isolated Tissue Bioassays: Mouse Vas Deferens (MVD)

The mouse vas deferens (MVD) assay is utilized to assess the activity of ligands at the δ-opioid receptor, as this tissue exhibits significant δ-opioid receptor expression and responds to δ-agonists with inhibition of electrically induced contractions researchgate.netresearchgate.netscience.govumich.eduresearchgate.net. Functional studies using the MVD assay have demonstrated that this compound acts as a potent δ-agonist researchgate.netresearchgate.netscience.govnih.govumich.eduresearchgate.net. This finding aligns with the data from [³⁵S]GTPγS binding assays, confirming the compound's dual agonist profile at both μ- and δ-opioid receptors.

Compound Characterization Data

Assay TypeReceptor TargetParameterValueReference(s)
Radioligand Binding Assayμ-opioidKi (nM)~0.16 oup.com
Radioligand Binding Assayδ-opioidKi (nM)~0.04 oup.com
[³⁵S]GTPγS Binding Assayμ-opioidpEC₅₀~8.59 acs.orgresearchgate.netnih.gov
[³⁵S]GTPγS Binding Assayδ-opioidpEC₅₀~8.52 acs.orgresearchgate.netnih.gov
Guinea Pig Ileum (GPI)μ-opioidAgonistPotent researchgate.netresearchgate.netoup.comumich.eduresearchgate.net
Mouse Vas Deferens (MVD)δ-opioidAgonistPotent researchgate.netresearchgate.netscience.govnih.govumich.eduresearchgate.net

Compound List

this compound

2',6'-dimethyl-L-tyrosine (Dmt)

1,2,3,6-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

Glycine (B1666218) (Gly)

Phenylamide (NH-Ph)

Mechanistic Insights from Preclinical Investigations of H Dmt Tic Gly Nh Ph

Modulation of Opioid Receptor Signaling Pathways and Receptor Heterodimerization

H-Dmt-Tic-Gly-NH-Ph is characterized by its dual activity at both the mu (μ)-opioid receptor (MOR) and the delta (δ)-opioid receptor (DOR) nih.govacs.orgfigshare.comacs.orgnih.govscience.gov. Preclinical studies have demonstrated that this compound exhibits potent agonistic activity at both receptor subtypes, with nearly equivalent potency. For instance, in functional assays, this compound has shown comparable high δ-agonism (pEC50 = 8.52) and μ-agonism (pEC50 = 8.59) oup.com. Receptor binding studies have also indicated strong affinity for both MOR and DOR, with reported affinities (Ki) of approximately 0.16 nM for MOR and 0.042 nM for DOR, suggesting a slight preference for the DOR nih.gov.

The compound's interaction with opioid receptors involves complex signaling cascades. Specifically, this compound has been noted to super-recruit β-arrestin 2 at the MOR mdpi.com. This β-arrestin-dependent signaling pathway is distinct from the G protein-mediated pathways typically associated with opioid receptor activation and plays a crucial role in receptor desensitization, internalization, and the development of tolerance and side effects mdpi.com. While direct evidence of this compound-induced receptor heteromerization is not explicitly detailed in the provided literature, studies on related Dmt-Tic compounds indicate that μ and δ opioid receptors can co-internalize and potentially form heteromers upon activation, influencing downstream signaling mdpi.com. The dual agonistic profile of this compound suggests it engages with both MOR and DOR signaling pathways simultaneously.

An exploration of the future directions in Dmt-Tic-based opioid peptidomimetic research reveals a landscape rich with potential for designing novel therapeutics. The foundational pharmacophore, H-Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), has proven to be a remarkably versatile template in the field of opioid research. nih.gov Subtle structural modifications to this core can dramatically alter receptor selectivity and functional activity, leading to compounds that range from potent delta-opioid receptor (DOR) antagonists to mu-opioid receptor (MOR) agonists. nih.govmdpi.com The compound this compound and its close analogue H-Dmt-Tic-Gly-NH-Bzl (UFP-505) are noted for exhibiting high MOR agonism and potent DOR antagonism. mdpi.comnih.gov This dual functionality serves as a critical starting point for developing advanced ligands with tailored pharmacological profiles.

Q & A

Q. How should conflicting findings about this compound’s δ-receptor selectivity be addressed?

  • Answer : Conduct molecular dynamics simulations to compare receptor-ligand binding poses. Validate with biolayer interferometry to measure binding kinetics (kon/koff). Cross-reference results with independent studies in IUPHAR/PDB databases .

Q. What strategies enhance the validity of systematic reviews on this compound?

  • Answer :
  • PRISMA guidelines : Document search terms (e.g., "opioid antagonist" AND "Dmt-Tic"), databases (PubMed, Scopus), and inclusion/exclusion criteria.
  • Risk of bias assessment : Use SYRCLE’s tool for animal studies to evaluate confounding factors .

Advanced Technical Challenges

Q. What in silico tools predict this compound’s off-target interactions?

  • Answer : Use SwissTargetPrediction or Pharos to identify potential off-targets (e.g., κ-opioid receptors). Validate predictions with high-content screening (e.g., Eurofins PanLabs® SafetyScreen44) .

Q. How can researchers optimize this compound’s stability in aqueous solutions for long-term studies?

  • Answer :
  • Excipient screening : Test stabilizers like cyclodextrins or albumin.
  • Forced degradation studies : Expose the compound to heat (40°C), light, and pH extremes. Monitor degradation via UPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.